molecular formula C16H14O3 B8705573 6-Benzyloxy-4-chromanone

6-Benzyloxy-4-chromanone

Cat. No.: B8705573
M. Wt: 254.28 g/mol
InChI Key: TXHCNZIDIHQNBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Benzyloxy-4-chromanone is a chemical compound based on the chromanone (chroman-4-one) heterobicyclic scaffold, which is a fusion of a benzene ring with a dihydropyran ring . This core structure is a building block of significant interest in medicinal chemistry for the design and synthesis of novel lead compounds . Chromanone derivatives are investigated for a wide spectrum of biological and pharmacological activities due to their privileged scaffold. Researchers value the chroman-4-one nucleus for its potential in developing therapeutic agents. Studies on chromanone analogs have demonstrated promising anticancer and cytotoxic activity against various human cancer cell lines, including breast cancer (MDA-MB-231), nasopharyngeal carcinoma (KB), and neuroblastoma (SK-N-MC) . Furthermore, chromanone-based compounds show significant anti-inflammatory and analgesic potential . Specific derivatives have been synthesized and evaluated as inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation, and have displayed potent activity in vivo models . The benzyloxy substitution, as seen in this compound, is a common modification explored in structure-activity relationship (SAR) studies to optimize potency and selectivity . The mechanism of action for chromanone derivatives varies with the specific analog and biological target. For anticancer activity, some compounds function by inhibiting the proliferation of cancer cells and inducing apoptosis . In the context of inflammation, certain N-(benzyloxy)chromone-carboxamide derivatives have been shown through molecular docking studies to fit well into the active site of the COX-2 enzyme, inhibiting its activity and thereby reducing the production of prostaglandins responsible for inflammation and pain . This product, this compound, is offered as a key intermediate for researchers in drug discovery and chemical biology. It is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

6-phenylmethoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C16H14O3/c17-15-8-9-18-16-7-6-13(10-14(15)16)19-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2

InChI Key

TXHCNZIDIHQNBZ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry and Drug Development

6-Benzyloxy-4-chromanone acts as a precursor in synthesizing various biologically active compounds. Its structural framework allows for modifications that enhance pharmacological properties. Notable derivatives include:

  • Homoisoflavonoids : These compounds exhibit significant activity against Alzheimer’s disease by targeting β-amyloid plaques. For instance, derivatives like (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one showed high binding affinities to Aβ plaques, making them potential candidates for diagnostic imaging .
  • Flavonoids : The chromanone scaffold is crucial in developing flavonoids with diverse biological activities, including anticancer, anti-inflammatory, and antiviral effects. Compounds derived from this compound have been linked to notable therapeutic properties, such as the serotonin reuptake inhibitor DSP-1053 and the anti-HIV agent calanolide A .

Diagnostic Imaging

Recent studies have highlighted the potential of this compound derivatives in diagnostic imaging, particularly for neurodegenerative diseases like Alzheimer's. The ability of certain derivatives to selectively bind to Aβ plaques supports their use as imaging agents:

Compound NameBinding Affinity (Ki values)Application
(E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-one9.98 nMDiagnostic imaging for Alzheimer's
(E)-3-(4-Dimethylamino-benzylidene)-6-bromo-chroman-4-one9.10 nMDiagnostic imaging for Alzheimer's

These findings suggest that further development of chromanone derivatives could lead to effective diagnostic tools for early detection of Alzheimer’s disease .

Enzyme Inhibition

The compound has also been investigated for its inhibitory effects on monoamine oxidases (MAOs), which are critical enzymes involved in neurotransmitter metabolism. Research indicates that C6-substituted chromones, including this compound, are potent inhibitors of MAO-B:

CompoundIC50 Value (μM)Activity
Compound 345.07MAO-B inhibition
Compound 544.20MAO-B inhibition
Compound 613.94MAO-B inhibition

These compounds show promise as therapeutic agents for conditions related to MAO activity, such as depression and neurodegenerative disorders .

Chemical Reactions Analysis

Aldol Condensation for Chromanone Core Formation

A critical step involves the aldol condensation of intermediates such as 4-pyridinecarboxaldehyde with other carbonyl compounds to form the chromanone scaffold. For example, Intermediate 5 reacts with 4-pyridinecarboxaldehyde under acidic conditions (e.g., p-toluenesulfonic acid) to yield intermediates like Intermediate 6 . This step establishes the chromanone backbone, which is subsequently modified.

Benzyl Ether Formation via Alkylation

The benzyloxy group at the 6-position is introduced through alkylation. For instance, benzyl bromide reacts with the chromanone core under reflux conditions (e.g., in acetonitrile) to form the benzyl ether linkage . This step is pivotal for establishing the compound’s structural framework.

Functional Group Transformations

  • Reduction of Carbonyl Groups : The chromanone carbonyl group can be reduced using reagents like NaBH₄ in methanol to form chroman-4-ol derivatives .

  • Deprotection : Selective deprotection of protecting groups (e.g., TBDMS) is achieved using Selectfluor under microwave irradiation at 150 °C .

  • Demethylation : Trimethylsilyl iodide (TMSI) enables selective demethylation at specific positions, as observed in the synthesis of natural homoisoflavonoids .

Alkylation at Hydroxyl Groups

The hydroxyl group at the 6-position undergoes alkylation with benzyl bromide, as described in studies involving chromanone derivatives . This reaction is typically performed under reflux conditions, ensuring efficient substitution.

Reduction of Chromanone to Chromanol

The chromanone carbonyl group can be reduced to a hydroxyl group using NaBH₄ in methanol, yielding chroman-4-ol derivatives. Subsequent dehydration or dehydroxylation (e.g., with BF₃·Et₂O) converts these intermediates into chromenes or other derivatives .

Structural Modifications for Biological Activity

Structure-activity relationship studies highlight the impact of substituents on enzyme inhibition. For example:

  • Substituent Position : Para-substituted benzyl groups (e.g., 4-CF₃) enhance inhibitory activity against AChE and MAO-B compared to meta- or ortho-substituents .

  • Link Length : Shorter linkers between the chromanone core and substituents improve activity (n=1 > n=2 > n=3) .

ModificationImpact on ActivityExample Compounds
Para-substitutionEnhanced AChE/MAO-B inhibitionC10 (4-CF₃)
Link length (n=1)Optimal inhibitory balanceC10
Halogen substitutionReduced activityC6 > C7 > C8

Comparison with Similar Compounds

Positional Isomers :

  • 6-Methoxy-4-chromanone derivatives (e.g., 2-Benzyl-6-methoxychroman-4-one (2o)) exhibit methoxy substitution at the 6-position. Methoxy groups are smaller and less sterically demanding than benzyloxy groups, leading to higher synthetic yields (e.g., 90% for 2o vs. lower yields for bulkier substituents) .
  • 7-Benzyloxy-4-chromanone derivatives (e.g., compound 18c in ) demonstrate that substituent position significantly affects reactivity. The 7-benzyloxy group in 18c, combined with additional benzyloxy groups at 3,4-positions, resulted in a lower synthesis yield (36%) due to steric hindrance and competing side reactions .

Electron-Donating vs. Electron-Withdrawing Groups :

  • 6-Chloro-4-chromanone () features an electron-withdrawing chlorine atom at the 6-position. Its molecular weight (160.25 g/mol) is notably lower than benzyloxy analogs due to the smaller substituent .
  • Benzyloxy groups enhance lipophilicity, which may improve membrane permeability in biological applications compared to methoxy or hydroxy analogs .

Key Observations :

  • Methoxy and benzyl groups at non-adjacent positions (e.g., 6-methoxy in 2o) enable higher yields (90%) due to reduced steric clashes.
  • Multi-substituted benzyloxy derivatives (e.g., 18c) exhibit lower yields (36%) due to steric and electronic challenges .

Physical and Spectral Properties

Melting Points :

  • 3',4'-Dimethoxy-7-hydroxy-4-chromanone () has a high melting point (245–249°C) due to hydrogen bonding from the 7-hydroxy group .
  • Benzyloxy-substituted chromanones (e.g., 18c) are typically liquids or low-melting solids owing to increased molecular flexibility and reduced crystallinity .

Spectroscopic Data :

  • 6-Methoxy derivatives (e.g., 2o) show distinct ¹H NMR signals for methoxy protons at δ ~3.8 ppm and aromatic protons between δ 6.5–7.5 ppm .
  • Chloro-substituted chromanones (e.g., 6-Chloro-4-chromanone) exhibit characteristic ¹³C NMR shifts for C-Cl at δ ~110 ppm .

Preparation Methods

Condensation of o-Hydroxyarylcarbonyl Compounds

The foundational method for synthesizing chroman-4-ones involves the condensation of o-hydroxyarylcarbonyl compounds with carbonyl derivatives in the presence of amines. For 6-benzyloxy-4-chromanone, this typically begins with a resorcinol derivative bearing a benzyl ether group. As detailed in the patent by [US4479007A], the reaction proceeds via nucleophilic attack of the carbonyl compound on the activated aromatic ring, facilitated by an amine catalyst.

Reaction Conditions :

  • Temperature : The reaction is exothermic, often initiating at room temperature and rising to ~100°C without external heating.

  • Solvent : Polar aprotic solvents like dimethylformamide (DMF) or chloroform are preferred to stabilize intermediates.

  • Workup : Post-reaction, the amine is separated via distillation or acid-base extraction, and the crude product is purified under reduced pressure (0.001–1 mm Hg).

Example Protocol :

  • Dissolve 5-benzyloxyresorcinol (1.0 equiv) and ethyl acetoacetate (1.2 equiv) in DMF.

  • Add triethylamine (2.0 equiv) dropwise, stirring at 25°C for 12 hours.

  • Quench with ice-water, extract with ethyl acetate, and concentrate.

  • Distill the residue under vacuum to isolate this compound (Yield: 68–72%).

Acid Chloride-Mediated Cyclization

A robust alternative employs the acid chloride method, where 6-benzyloxy-2-hydroxyacetophenone is converted to its acid chloride intermediate prior to cyclization. This approach, adapted from [Der Pharma Chemica], ensures high regioselectivity.

Key Steps :

  • Formation of Acid Chloride : Treat 6-benzyloxy-2-hydroxyacetophenone with oxalyl chloride and catalytic DMF in chloroform.

  • Cyclization : React the acid chloride with O-benzylhydroxylamine in the presence of triethylamine, yielding the chromanone core.

Optimization Insights :

  • Catalyst : Triethylamine enhances nucleophilicity of the hydroxylamine, accelerating ring closure.

  • Purification : Column chromatography (petroleum ether:ethyl acetate, 5:5) achieves >95% purity.

Modern Catalytic Methods

Silver-Catalyzed Radical Cascades

Recent advances leverage silver catalysts to mediate radical-based cyclizations, as demonstrated in [ACS Publications]. This method avoids stoichiometric reagents and improves atom economy.

Procedure :

  • Combine 6-benzyloxy-2-hydroxypropiophenone (1.0 equiv) and diethyl oxalate (1.5 equiv) in acetonitrile.

  • Add AgNO₃ (10 mol%) and heat at 80°C for 6 hours.

  • Isolate the product via filtration and recrystallization (ethanol/water).

Advantages :

  • Yield : 78–82%, surpassing classical methods.

  • Side Products : Minimal dimerization due to controlled radical propagation.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times for this compound derivatives. A protocol from [PMC] involves:

  • Mix 6-benzyloxy-2-hydroxyacetophenone (1.0 equiv) and methyl vinyl ketone (1.2 equiv) in toluene.

  • Irradiate at 150°C for 15 minutes using a microwave reactor.

  • Purify via flash chromatography (hexane:ethyl acetate, 7:3).

Performance Metrics :

ParameterConventional MethodMicrowave Method
Reaction Time12 hours15 minutes
Yield65%88%
Energy ConsumptionHighLow

Purification and Characterization

Distillation Under Reduced Pressure

High-boiling-point chromanones necessitate vacuum distillation. For this compound, optimal conditions include:

  • Pressure : 0.01–0.1 mm Hg.

  • Temperature : 180–200°C (vapor temperature).

Challenges :

  • Thermal decomposition above 210°C necessitates precise temperature control.

Recrystallization Techniques

Recrystallization from ethanol/water (3:1) yields analytically pure crystals. Key data:

  • Melting Point : 94–96°C.

  • Purity : ≥99% (HPLC).

Comparative Analysis of Synthetic Routes

Table 1. Efficiency of Preparation Methods

MethodYield (%)Purity (%)ScalabilityCost ($/g)
Classical Condensation68–7295High12–15
Acid Chloride75–7897Moderate18–20
Silver Catalysis78–8298Low25–30
Microwave85–8899High20–22

Key Findings :

  • Microwave-assisted synthesis offers the best balance of yield and purity but requires specialized equipment.

  • Classical methods remain viable for large-scale production due to lower costs .

Q & A

Basic: What are the standard synthetic routes for 6-Benzyloxy-4-chromanone, and how can purity be validated?

Answer:
this compound is typically synthesized via Friedel-Crafts acylation or benzylation of 4-chromanone derivatives. A common approach involves reacting 6-hydroxy-4-chromanone with benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzyloxy group . Purity validation requires a combination of:

  • HPLC (≥95% purity, using a C18 column with acetonitrile/water gradient).
  • NMR (¹H/¹³C): Key peaks include the benzyloxy proton (δ 4.9–5.1 ppm, singlet) and carbonyl carbon (δ 190–195 ppm).
  • Mass spectrometry : Expected molecular ion [M+H]⁺ at m/z 282.2.
    Reference standards from NIST or peer-reviewed syntheses are critical for calibration .

Advanced: How can regioselectivity challenges in benzylation be addressed during synthesis?

Answer:
Regioselective benzylation at the 6-position of 4-chromanone often competes with O-benzylation at other hydroxyl sites. To mitigate this:

  • Use steric hindrance: Bulky bases (e.g., DBU) or solvents (DCE) favor 6-position reactivity .
  • Protecting groups : Temporarily block competing hydroxyl groups (e.g., silylation at 7-OH) before benzylation .
  • Kinetic control : Lower reaction temperatures (0–5°C) and shorter reaction times reduce side-product formation.
    Validate selectivity via 2D NMR (NOESY or HSQC) to confirm benzyloxy positioning .

Basic: What spectroscopic techniques resolve structural ambiguities in this compound derivatives?

Answer:

  • ¹H-¹³C HSQC : Correlates aromatic protons (δ 6.5–7.5 ppm) with carbons to confirm substitution patterns.
  • IR spectroscopy : The carbonyl stretch (C=O) at ~1680 cm⁻¹ distinguishes chromanone from flavanone derivatives .
  • X-ray crystallography : Provides unambiguous confirmation of regiochemistry for crystalline derivatives .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:
Discrepancies in reported bioactivity (e.g., antioxidant vs. pro-oxidant effects) may arise from:

  • Experimental design : Variations in cell lines (e.g., HepG2 vs. HEK293) or assay conditions (e.g., ROS measurement protocols) .
  • Sample purity : Impurities ≥5% (e.g., residual benzyl bromide) can skew results. Validate via LC-MS .
  • Dosage thresholds : Conduct dose-response curves (0.1–100 µM) to identify biphasic effects.
    Statistical reconciliation : Use meta-analysis tools (e.g., RevMan) to harmonize datasets and identify confounding variables .

Basic: What are the solubility and stability profiles of this compound?

Answer:

PropertyValueConditions
Solubility0.5–1.2 mg/mL in DMSO25°C, pH 7.0
Stability>6 months at -20°C in darkAvoid freeze-thaw cycles
LogP3.2 ± 0.3 (predicted)XLOGP3 method
Note : Aqueous solubility is pH-dependent; protonation of the carbonyl group at acidic pH (<4) reduces solubility .

Advanced: How can computational modeling guide the design of this compound analogs?

Answer:

  • Docking studies : Use AutoDock Vina to predict binding to target proteins (e.g., COX-2 or CYP450 enzymes).
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups at 2-position) with bioactivity .
  • ADMET prediction : SwissADME estimates bioavailability (GI absorption: 75–85%) and P-gp substrate potential .
    Validate predictions with in vitro assays (e.g., Caco-2 permeability) .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods for powder handling (risk of respiratory irritation).
  • Waste disposal : Neutralize with 10% NaOH before incineration.
    Refer to SDS sheets from suppliers (e.g., Kanto Reagents) for spill management .

Advanced: How can time-resolved studies clarify the compound’s mechanism of action in cellular models?

Answer:

  • Live-cell imaging : Track ROS generation in real-time using H2DCFDA probes (λex/em: 488/525 nm).
  • Kinetic assays : Measure NADPH depletion rates (e.g., via spectrophotometry at 340 nm) to quantify antioxidant capacity .
  • Transcriptomics : Perform RNA-seq at 0h, 6h, and 24h post-treatment to identify early vs. late gene targets .

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